Méthylester de scutellarine

Vue d'ensemble

Description

Le méthyl ester de scutellarine est un dérivé de la scutellarine, un composé flavonoïde naturel présent dans diverses plantes telles que Scutellaria baicalensis et Erigeron breviscapus. La scutellarine est connue pour sa large gamme d'activités pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs. Le méthyl ester de scutellarine conserve de nombreuses propriétés bénéfiques et suscite un intérêt important dans la recherche scientifique et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Scutellarin methyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of nutraceuticals and functional food additives due to its antioxidant properties .

Mécanisme D'action

Scutellarin methylester, also known as Scutellarin methyl ester, is a flavonoid compound with a wide range of pharmacological activities. It is widely used in the treatment of various diseases, including cerebral infarction, angina pectoris, cerebral thrombosis, coronary heart disease, and more .

Target of Action

Scutellarin methylester primarily targets the AMPK-α-mediated insulin signaling pathway . It also interacts with the JAK2/STAT3 signaling pathway . These pathways play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

Mode of Action

Scutellarin methylester interacts with its targets by activating the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 . It also activates the JAK2/STAT3 signaling pathway .

Biochemical Pathways

Scutellarin methylester affects several biochemical pathways. It upregulates the CXCR4 signaling pathway via the modulation of NF-κB/p65 . It also influences the JAK2/STAT3 signaling pathway . These pathways have downstream effects on various biological processes, including inflammation, apoptosis, and oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of Scutellarin methylester has been well characterized. After a single oral dose, the plasma concentrations of Scutellarin and its aglycone, scutellarein, were found to be significantly higher in female rats than in male ones . The compound’s ADME properties impact its bioavailability, with analyses revealing Scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively .

Result of Action

Scutellarin methylester has been shown to have various molecular and cellular effects. It can inhibit the growth of glioma, as well as the proliferation and migration of glioma cells . It also promotes the polarization of M2 microglia and their expression of neurotrophic factors .

Action Environment

The action of Scutellarin methylester can be influenced by environmental factors. Acidic conditions, for instance, contribute to the stabilization of Scutellarin in solution . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of its environment.

Analyse Biochimique

Biochemical Properties

Scutellarin methylester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activities and functions. For instance, Scutellarin methylester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Cellular Effects

Scutellarin methylester exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Scutellarin methylester has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Furthermore, Scutellarin methylester has been reported to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Scutellarin methylester involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Scutellarin methylester binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of inflammatory genes . Scutellarin methylester also activates the AMPK pathway, leading to the phosphorylation and activation of downstream targets involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scutellarin methylester have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that Scutellarin methylester maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to high concentrations of Scutellarin methylester may lead to cellular toxicity and apoptosis, highlighting the importance of dosage optimization in therapeutic applications .

Dosage Effects in Animal Models

The effects of Scutellarin methylester vary with different dosages in animal models. At low to moderate doses, Scutellarin methylester exhibits beneficial effects, such as reducing inflammation, oxidative stress, and improving cardiovascular function . At high doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Scutellarin methylester plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Scutellarin methylester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of glucuronide and sulfate conjugates, which are excreted in the urine . Scutellarin methylester also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Scutellarin methylester is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . Scutellarin methylester has been shown to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of Scutellarin methylester plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, Scutellarin methylester can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of Scutellarin methylester .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du méthyl ester de scutellarine implique généralement la méthylation de la scutellarine. Une méthode courante comprend l'utilisation d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique tel que le diméthylsulfoxyde à des températures élevées pour faciliter le processus de méthylation .

Méthodes de production industrielle : La production industrielle de méthyl ester de scutellarine peut être réalisée par des réactions de méthylation à grande échelle utilisant des conditions optimisées pour garantir un rendement élevé et une pureté élevée. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, ainsi que des techniques de purification avancées telles que la chromatographie sur colonne pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le méthyl ester de scutellarine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium et l'iodure de méthyle sont utilisés pour les réactions de substitution nucléophile.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés substitués du méthyl ester de scutellarine.

4. Applications de la recherche scientifique

Le méthyl ester de scutellarine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de dérivés flavonoïdes plus complexes.

Biologie : Etudié pour ses effets sur les processus cellulaires tels que l'apoptose et la prolifération cellulaire.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, des maladies neurodégénératives et du cancer.

Industrie : Utilisé dans le développement de nutraceutiques et d'additifs alimentaires fonctionnels en raison de ses propriétés antioxydantes .

5. Mécanisme d'action

Le méthyl ester de scutellarine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et module la voie du facteur nucléaire kappa B (NF-κB).

Antioxydant : Élimine les espèces réactives de l'oxygène et régule à la hausse les enzymes antioxydantes.

Neuroprotecteur : Module la voie de la phosphoinositide 3-kinase (PI3K)/protéine kinase B (AKT)/cible mammalienne de la rapamycine (mTOR) pour protéger les neurones du stress oxydatif et de l'apoptose .

Composés similaires :

Scutellarine : Le composé parent avec des propriétés pharmacologiques similaires.

Baïcaline : Un autre flavonoïde aux effets anti-inflammatoires et antioxydants.

Wogonine : Un flavonoïde connu pour ses propriétés neuroprotectrices et anticancéreuses

Unicité : Le méthyl ester de scutellarine est unique en raison de sa biodisponibilité et de sa stabilité accrues par rapport à la scutellarine. Le processus de méthylation augmente sa lipophilie, ce qui permet une meilleure absorption et distribution dans l'organisme. Cela en fait un agent thérapeutique plus efficace dans diverses applications .

Comparaison Avec Des Composés Similaires

Scutellarin: The parent compound with similar pharmacological properties.

Baicalin: Another flavonoid with anti-inflammatory and antioxidant effects.

Wogonin: A flavonoid known for its neuroprotective and anticancer properties

Uniqueness: Scutellarin methyl ester is unique due to its enhanced bioavailability and stability compared to scutellarin. The methylation process increases its lipophilicity, allowing for better absorption and distribution in the body. This makes it a more effective therapeutic agent in various applications .

Propriétés

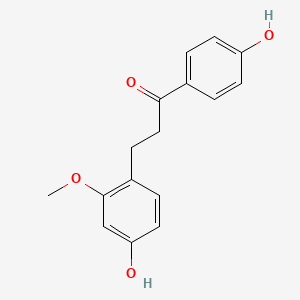

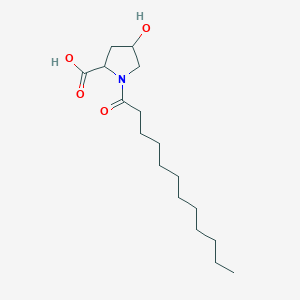

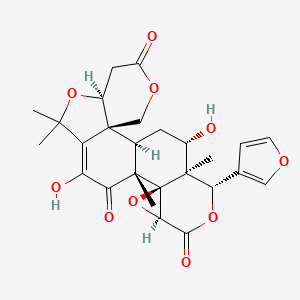

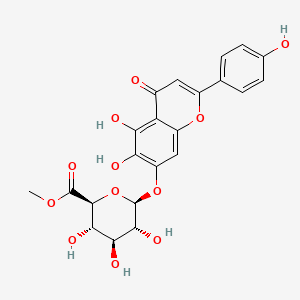

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.